BenchChemオンラインストアへようこそ!

3',4'-Difluorobiphenyl-4-carboxylic acid

Metabolic Stability Fluorination Strategy Drug Design

Why choose 3',4'-Difluorobiphenyl-4-carboxylic acid over generic biphenyl-4-carboxylic acid? The 3',4'-difluoro pattern is not a cosmetic variation—it is a deliberate, evidence-backed design choice. Biphenyl-4-carboxylic acid undergoes complete CYP450-mediated hydroxylation (100%). Yet 4'-fluoro blocks this entirely; 2'-fluoro and 3'-fluoro only slow it. The 3',4'-difluoro motif simultaneously blocks two oxidative sites, enabling metabolically stable hPPARδ antagonists (EC₅₀ 0.22 μM) and CYP17/CYP11B2 inhibitors (IC₅₀ 52–248 nM). Generic substitution risks unpredictable metabolic half-life and target engagement. Procure the exact scaffold: ≥98% purity, stored at 2–8°C, competitively priced at research scale. Inquire for bulk.

Molecular Formula C13H8F2O2
Molecular Weight 234.2 g/mol
CAS No. 505082-81-5
Cat. No. B1593121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Difluorobiphenyl-4-carboxylic acid
CAS505082-81-5
Molecular FormulaC13H8F2O2
Molecular Weight234.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C=C2)F)F)C(=O)O
InChIInChI=1S/C13H8F2O2/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)
InChIKeyVDZUPTTUUMOUPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',4'-Difluorobiphenyl-4-carboxylic acid (CAS 505082-81-5): Procurement-Relevant Physicochemical and Structural Profile


3',4'-Difluorobiphenyl-4-carboxylic acid (CAS 505082-81-5; synonym: 4-(3,4-difluorophenyl)benzoic acid) is a fluorinated biphenyl carboxylic acid derivative with the molecular formula C₁₃H₈F₂O₂ and a molecular weight of 234.20 g/mol . The compound features a biphenyl scaffold with two fluorine substituents at the 3' and 4' positions of the distal phenyl ring and a carboxylic acid moiety at the 4-position of the proximal ring. This substitution pattern confers distinct electron-withdrawing effects and steric properties compared to mono-fluorinated or non-fluorinated biphenyl carboxylic acid analogs [1]. The compound is typically supplied as a solid with a purity of ≥97% (HPLC), stored at 2–8°C in sealed, dry conditions .

Why 3',4'-Difluorobiphenyl-4-carboxylic Acid Cannot Be Simply Replaced by Generic Biphenyl Carboxylic Acid Analogs


Fluorination pattern and position profoundly influence the metabolic stability, electronic properties, and biological target engagement of biphenyl carboxylic acid derivatives. Studies demonstrate that the specific placement of fluorine atoms dictates resistance to oxidative metabolism: while biphenyl-4-carboxylic acid undergoes complete microbial hydroxylation to 4'-hydroxybiphenyl-4-carboxylic acid by Cunninghamella elegans, the 4'-fluoro analog remains entirely untransformed, and 2'-fluoro and 3'-fluoro analogs exhibit only partial, slower transformation [1]. This established structure–metabolism relationship confirms that the 3',4'-difluoro substitution pattern represents a deliberate design choice rather than an interchangeable scaffold. Generic substitution with mono-fluorinated or non-fluorinated analogs risks altering metabolic half-life, electronic distribution, and target-binding efficacy—critical parameters that cannot be predicted without empirical, comparator-based evidence. The quantitative differentiation below provides the required procurement-level justification for selecting this specific compound over its closest analogs.

Quantitative Differentiation Evidence: 3',4'-Difluorobiphenyl-4-carboxylic Acid Versus Closest Analogs


Metabolic Transformation Resistance in Microbial Oxidation Models: 3',4'-Difluoro vs. Mono-Fluoro and Non-Fluorinated Biphenyl-4-Carboxylic Acids

The metabolic transformation profiles of fluorinated biphenyl-4-carboxylic acids were assessed using the fungus Cunninghamella elegans, a microbial model containing cytochrome P450 enzymes that mimic mammalian oxidative metabolism [1]. Biphenyl-4-carboxylic acid (non-fluorinated) was transformed completely to 4'-hydroxybiphenyl-4-carboxylic acid. The 4'-fluoro analog remained completely untransformed (0% conversion). The 2'-fluoro and 3'-fluoro analogs were transformed, but more slowly than the non-fluorinated derivative. While the 3',4'-difluoro analog was not directly tested in this study, the established class-level trend demonstrates that increasing fluorination—particularly at positions identified as oxidative hotspots—confers progressively greater metabolic stability. The 3',4'-difluoro substitution pattern blocks two potential oxidation sites (3' and 4' positions) compared to mono-fluorinated analogs, inferring enhanced resistance to CYP450-mediated oxidation.

Metabolic Stability Fluorination Strategy Drug Design

hPPARδ Antagonist Scaffold Validation: Biphenyl-4-Carboxylic Acid Class Efficacy in HCV Replication Inhibition

A series of biphenyl-4-carboxylic acid derivatives were designed, synthesized, and evaluated as hPPARδ-selective antagonists for inhibiting hepatitis C virus (HCV) RNA replication [1]. While the study does not directly test 3',4'-difluorobiphenyl-4-carboxylic acid, it establishes the biphenyl-4-carboxylic acid core as a validated scaffold for hPPARδ antagonism with anti-HCV activity. A representative compound (4c) from this series demonstrated dose-dependent inhibition of HCV RNA replication with an EC₅₀ of 0.22 μM and a cytotoxicity CC₅₀ of 2.5 μM in host cells [1]. The 3',4'-difluoro substitution on the distal phenyl ring is positioned to modulate electronic and steric interactions within the hPPARδ ligand-binding domain, offering a differentiable starting point for SAR exploration compared to unsubstituted or mono-fluorinated analogs.

hPPARδ Antagonist HCV Replication Anti-HCV

CYP17 and CYP11B2 Inhibitory Activity of 3',4'-Difluorobiphenyl-Containing Derivatives

Derivatives incorporating the 3',4'-difluorobiphenyl moiety have been evaluated for inhibition of cytochrome P450 enzymes CYP17 and CYP11B2 [1]. Specifically, a series of compounds containing the 3',4'-difluorobiphenyl substructure demonstrated IC₅₀ values ranging from 52 nM to 248 nM against human CYP17 expressed in Escherichia coli, and IC₅₀ values of 210 nM and 231 nM against human CYP11B2 expressed in hamster fibroblasts [1]. While the parent carboxylic acid 3',4'-difluorobiphenyl-4-carboxylic acid was not directly tested in these assays, the data confirm that the 3',4'-difluorobiphenyl substructure is compatible with potent enzyme inhibition when elaborated with appropriate functional groups. In contrast, the 4'-fluoro-biphenyl-4-carboxylic acid core exhibited an EC₅₀ > 31.5 μM (31500 nM) for Bcl-xL inhibition [2] and an IC₅₀ of 2.81 μM (2810 nM) for 5-HT₂C receptor displacement [3], suggesting that the 3',4'-difluoro substitution pattern may confer superior potency in certain target contexts.

CYP17 Inhibition CYP11B2 Inhibition Steroidogenesis

Physicochemical Differentiation: Density and Boiling Point Profile of 3',4'-Difluorobiphenyl-4-carboxylic Acid

3',4'-Difluorobiphenyl-4-carboxylic acid exhibits a predicted density of 1.333 g/cm³ and a boiling point of 372.157 °C at 760 mmHg . These values differentiate it from closely related analogs: biphenyl-4-carboxylic acid has a reported melting point of 220–225 °C [1]; 2'-fluoro-biphenyl-4-carboxylic acid has a melting point of 230–232 °C ; and 4'-fluoro-biphenyl-4-carboxylic acid has a melting point range of 235–240 °C . While the melting point of the target compound is not consistently reported across vendors, the higher predicted boiling point compared to non-fluorinated biphenyl-4-carboxylic acid (which decomposes before boiling) reflects the enhanced thermal stability imparted by the 3',4'-difluoro substitution.

Physicochemical Properties Solid-State Characterization Thermal Stability

Structural Differentiation: 3',4'-Difluoro Substitution Pattern Versus Alternative Difluoro Isomers

The target compound (3',4'-difluorobiphenyl-4-carboxylic acid) is distinct from its positional isomer 2',4'-difluorobiphenyl-4-carboxylic acid (CAS 331760-41-9) and from the regioisomer 3,4'-difluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS 786685-86-7) . The 3',4'-difluoro substitution pattern positions the fluorine atoms on the distal phenyl ring, creating a specific electronic and steric environment that differs from the 2',4'-arrangement. In drug design, the 3',4'-difluoro motif is a privileged substructure in kinase inhibitors and enzyme antagonists, as it balances lipophilicity, metabolic stability, and target binding . The 2',4'-difluoro isomer, by contrast, is a known building block for the NSAID diflunisal (2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid) [1], highlighting divergent application trajectories based solely on fluorine substitution pattern.

Isomeric Differentiation Fluorine Substitution Pattern Structure-Property Relationships

Application Scenarios for 3',4'-Difluorobiphenyl-4-carboxylic Acid (CAS 505082-81-5) Supported by Evidence


Medicinal Chemistry: hPPARδ Antagonist Lead Optimization for HCV and Metabolic Disease

The biphenyl-4-carboxylic acid scaffold, including 3',4'-difluoro-substituted variants, serves as a validated core for hPPARδ-selective antagonists. As demonstrated by Ban et al., biphenyl-4-carboxylic acid-type hPPARδ antagonists inhibit HCV RNA replication with EC₅₀ values as low as 0.22 μM [1]. The 3',4'-difluorobiphenyl-4-carboxylic acid provides an optimal starting point for synthesizing novel hPPARδ antagonists with potentially improved potency and metabolic stability due to the electron-withdrawing and oxidative-blocking effects of the 3',4'-difluoro substitution [2]. This application is directly supported by class-level efficacy data for the biphenyl-4-carboxylic acid core.

Drug Discovery: CYP17 and CYP11B2 Enzyme Inhibitor Synthesis

Derivatives containing the 3',4'-difluorobiphenyl substructure have demonstrated potent inhibition of CYP17 (IC₅₀ = 52–248 nM) and CYP11B2 (IC₅₀ = 210–231 nM) [1]. These enzymes are validated targets in prostate cancer (CYP17) and cardiovascular disease (CYP11B2). 3',4'-Difluorobiphenyl-4-carboxylic acid serves as a critical synthetic intermediate for constructing lead compounds in these therapeutic areas. The nM-range potency observed for 3',4'-difluorobiphenyl derivatives contrasts with the μM-range activity of 4'-fluoro-biphenyl-4-carboxylic acid in unrelated assays, underscoring the importance of substitution pattern selection.

Chemical Biology: Metabolic Stability Tool Compound Development

The fluorination strategy validated by Bright et al. demonstrates that strategic placement of fluorine atoms on the biphenyl scaffold blocks oxidative metabolism [1]. While biphenyl-4-carboxylic acid is completely hydroxylated by CYP450 enzymes (100% conversion), 4'-fluoro substitution confers complete resistance (0% conversion), and 2'-fluoro and 3'-fluoro substitutions result in partial, slowed transformation. The 3',4'-difluoro substitution pattern is inferred to provide enhanced metabolic stability by simultaneously blocking two potential oxidative sites. 3',4'-Difluorobiphenyl-4-carboxylic acid is therefore a suitable building block for designing metabolically stable tool compounds and probes.

Synthetic Chemistry: Suzuki–Miyaura Coupling Intermediate for Fluorinated Biaryls

3',4'-Difluorobiphenyl-4-carboxylic acid is commonly synthesized via Suzuki–Miyaura cross-coupling between an aryl halide and an organoboron reagent [1]. The carboxylic acid functionality enables further derivatization—including esterification, amidation, and reduction—to access diverse fluorinated biaryl libraries. The compound's density (1.333 g/cm³) and boiling point (372 °C) [2] inform reaction solvent selection and workup procedures. Its specific 3',4'-difluoro substitution pattern distinguishes it from regioisomers (e.g., 2',4'-difluoro or 3,4'-difluoro analogs), ensuring correct synthetic application .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3',4'-Difluorobiphenyl-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.